Boc-D-isoleucine

Catalog No.
S1794234
CAS No.
55721-65-8
M.F
M. Wt
231.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-isoleucine

CAS Number

55721-65-8

Product Name

Boc-D-isoleucine

IUPAC Name

(2R,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Weight

231.3

InChI

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1

SMILES

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C
  • Stereochemical Purity: Boc-D-isoleucine is a stereochemically pure molecule, meaning it has a specific three-dimensional structure. This purity is essential in many research applications, particularly those studying protein interactions and enzyme activity.
  • Protecting Group: The Boc (tert-Butoxycarbonyl) group serves as a protecting group for the isoleucine's amino group. This protection allows for selective modification of other functional groups within the molecule. The Boc group can be selectively removed under specific conditions to reveal the free amine group for further reactions. [Source: Boc protecting group in organic synthesis ]

Here are some specific examples of how Boc-D-isoleucine is used in scientific research:

  • Peptide Synthesis: Boc-D-isoleucine is a common building block used in the chemical synthesis of peptides. Peptides are short chains of amino acids that play essential roles in biological processes. By incorporating Boc-D-isoleucine, researchers can introduce the D-isomer of isoleucine into their peptides to study the impact of stereochemistry on function. [Source: Chemical synthesis of peptides ]
  • Protein-Protein Interactions: Researchers can use Boc-D-isoleucine to investigate protein-protein interactions. By attaching Boc-D-isoleucine to a specific protein, they can study how this modified protein interacts with other proteins. This information can be crucial for understanding cellular processes and developing new drugs. [Source: Protein-protein interaction assays: Probing the biochemical toolbox ]
  • Enzyme Activity Studies: Boc-D-isoleucine can be a valuable tool for studying enzyme activity. By incorporating Boc-D-isoleucine into a substrate molecule (the molecule acted upon by an enzyme), researchers can investigate how enzymes recognize and process different stereoisomers. This information can provide insights into enzyme function and potential drug targets. [Source: Enzyme assays to measure enzymatic activity ]

Boc-D-isoleucine is a derivative of the amino acid D-isoleucine, featuring a tert-butyloxycarbonyl (Boc) protecting group. This compound is recognized for its role in peptide synthesis and as a building block in various pharmaceutical applications. The molecular formula of Boc-D-isoleucine is C11H21NO4C_{11}H_{21}NO_{4}, and it has a molecular weight of approximately 229.29 g/mol. The presence of the Boc group enhances the stability and solubility of D-isoleucine, making it suitable for various

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing for the regeneration of D-isoleucine. This process typically involves treatment with trifluoroacetic acid or hydrochloric acid.
  • Peptide Bond Formation: Boc-D-isoleucine can be utilized in the formation of peptide bonds with other amino acids, facilitating the synthesis of peptides and proteins.
  • Coupling Reactions: It can participate in coupling reactions with activated carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, often using coupling reagents like N,N'-dicyclohexylcarbodiimide .

Boc-D-isoleucine, like its parent compound D-isoleucine, exhibits biological activity that includes:

  • Neurotransmitter Modulation: D-isoleucine acts as a selective activator of the Asc-1 antiporter, which is involved in the release of endogenous D-serine. This mechanism enhances long-term potentiation in neuronal pathways, particularly in the hippocampus .
  • Metabolic Role: As an amino acid, Boc-D-isoleucine plays a role in protein synthesis and metabolism within various biological systems, including its function as a bacterial metabolite .

The synthesis of Boc-D-isoleucine typically involves:

  • Boc Protection: D-isoleucine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (such as triethylamine) to introduce the Boc protecting group.
  • Purification: The reaction mixture is purified using techniques such as column chromatography to isolate Boc-D-isoleucine from unreacted starting materials and by-products.
  • Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure .

Boc-D-isoleucine finds applications in various fields:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of peptide-based drugs and biologically active compounds.
  • Research: Used extensively in biochemical research for studying protein interactions and functions due to its ability to modulate neurotransmitter activity.
  • Synthetic Chemistry: Acts as a building block in organic synthesis for creating complex molecules .

Studies on Boc-D-isoleucine often focus on its interactions with various biological systems:

  • Neurochemical Studies: Research indicates that D-isoleucine influences synaptic activity through modulation of NMDA receptors via D-serine release. This interaction has implications for understanding neurodegenerative diseases such as Alzheimer's .
  • Metabolic Pathways: Investigations into how Boc-D-isoleucine affects metabolic pathways reveal its role in amino acid metabolism and potential impacts on cellular functions .

Boc-D-isoleucine shares structural similarities with several other amino acids and their derivatives. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
L-IsoleucineC6H13NO2Natural amino acid; essential for protein synthesis
D-Allo-IsoleucineC6H13NO2Epimer of D-Isoleucine; differs at one stereocenter
Boc-L-IsoleucineC11H21NO4L-enantiomer; used similarly in peptide synthesis
N-Boc-ValineC11H21NO4Valine derivative; utilized in similar synthetic routes

Boc-D-isoleucine is unique due to its specific stereochemistry, which influences its biological activity and utility in peptide synthesis compared to other isomers and derivatives . Its protective group enhances stability during reactions, making it a valuable tool in organic chemistry.

The compound has a molecular formula of C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol. Its structure consists of a D-isoleucine backbone with a Boc group (-O(C(CH₃)₃)CO-) attached to the nitrogen atom.

Stereochemical Configuration

Boc-D-isoleucine retains the (2R,3R) stereochemistry of its parent amino acid, D-isoleucine, which is the non-natural enantiomer of the proteinogenic L-isoleucine. This configuration is critical for its role in designing chiral peptides and studying enzyme specificity.

Table 1: Key Structural Features

PropertyDescription
IUPAC Name(2R,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
CAS Number55721-65-8
Molecular FormulaC₁₁H₂₁NO₄
Stereochemistry(2R,3R)
Protective Grouptert-butoxycarbonyl (Boc)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are primary methods for verifying purity and structure. The Boc group’s tert-butyl protons appear as a singlet near δ 1.4 ppm in ¹H NMR, while the α-proton resonates around δ 4.2 ppm.

IUPAC Naming and Chemical Identifiers

Boc-D-isoleucine is a protected form of the amino acid D-isoleucine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group [1]. The International Union of Pure and Applied Chemistry (IUPAC) systematic name for Boc-D-isoleucine is (2R,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid [1]. This name precisely describes the chemical structure, including the stereochemistry at the two chiral centers present in the molecule [1] [2].

The chemical structure of Boc-D-isoleucine consists of a D-isoleucine backbone with a tert-butoxycarbonyl group attached to the amino nitrogen [3]. The molecular formula of Boc-D-isoleucine is C11H21NO4, corresponding to a molecular weight of 231.29 g/mol [4] [6].

Several chemical identifiers are used to uniquely identify Boc-D-isoleucine in chemical databases and literature:

Identifier TypeValue
CAS Registry Number55721-65-8
InChIInChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1
InChIKeyQJCNLJWUIOIMMF-HTQZYQBOSA-N
SMILESCCC@@HC@@HNC(=O)OC(C)(C)C

Table 1: Chemical Identifiers for Boc-D-isoleucine [1] [17]

The structure contains two stereogenic centers: the alpha carbon (C-2) and the beta carbon (C-3) of the isoleucine backbone [19]. The "D" designation in Boc-D-isoleucine indicates that the configuration at the alpha carbon (C-2) is R, which is opposite to the naturally occurring L-isoleucine [16]. The configuration at the beta carbon (C-3) is also R, making the complete stereochemical designation (2R,3R) [1] [19].

Classification in Amino Acid Derivatives

Boc-D-isoleucine belongs to a class of compounds known as protected amino acid derivatives [12]. More specifically, it is classified as an N-protected amino acid, where the amino group of D-isoleucine is modified with a tert-butoxycarbonyl (Boc) protecting group [15]. This classification is important in the context of peptide synthesis and organic chemistry, where protecting groups are essential for controlling the reactivity of functional groups [12] [15].

In the broader classification scheme of organic compounds, Boc-D-isoleucine can be categorized as follows:

  • Organic acid derivative
  • Amino acid derivative
  • N-protected amino acid
  • tert-Butoxycarbonyl (Boc) protected amino acid
  • Boc-protected D-amino acid [15] [26]

The Boc protecting group is one of several common N-protecting groups used in peptide synthesis, alongside others such as 9-fluorenylmethoxycarbonyl (Fmoc) and carbobenzyloxy (Cbz) [15]. Boc-protected amino acids are particularly valuable in solid-phase peptide synthesis using the Boc strategy, where the Boc group is removed under acidic conditions [20].

Boc-D-isoleucine is also classified as a D-amino acid derivative, which distinguishes it from derivatives of the more common L-amino acids [9]. D-amino acids and their derivatives are less abundant in nature but have significant importance in certain biological systems and pharmaceutical applications [9] [14].

Relationship to Parent Compound D-Isoleucine

Boc-D-isoleucine is derived from D-isoleucine through a protection reaction that modifies the amino group with a tert-butoxycarbonyl (Boc) group [10]. D-isoleucine, the parent compound, is the D-enantiomer of isoleucine, one of the 20 standard amino acids used in protein synthesis [9] [16].

D-isoleucine has the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol [22]. It contains two stereogenic centers, resulting in a total of four possible stereoisomers for the isoleucine carbon skeleton: L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine [19]. D-isoleucine specifically refers to the (2R,3R) stereoisomer [16].

The structural relationship between Boc-D-isoleucine and D-isoleucine involves the addition of a Boc group (C5H9O2) to the amino nitrogen of D-isoleucine [10]. This modification changes several properties of the parent compound:

PropertyD-IsoleucineBoc-D-Isoleucine
Molecular FormulaC6H13NO2C11H21NO4
Molecular Weight131.17 g/mol231.29 g/mol
Functional GroupsFree amino and carboxyl groupsProtected amino group, free carboxyl group
SolubilitySoluble in waterSoluble in organic solvents (chloroform, dichloromethane, ethyl acetate)
Physical StateCrystalline solidWhite crystalline solid or oil (anhydrous form)
ReactivityReactive amino groupBlocked amino group, controlled reactivity

Table 2: Comparison of D-Isoleucine and Boc-D-Isoleucine Properties [9] [10] [22] [2]

The Boc protection of D-isoleucine serves a crucial purpose in peptide synthesis by temporarily blocking the amino group, preventing it from participating in unwanted reactions during peptide coupling [20]. The Boc group can be selectively removed under acidic conditions (typically using trifluoroacetic acid), restoring the free amino group when needed for subsequent reactions [20].

D-isoleucine itself is rare in nature, as most biological systems predominantly use L-amino acids [14]. It has been identified as a metabolite in certain bacteria and yeast (Saccharomyces cerevisiae) [9] [14]. The conversion of D-isoleucine to Boc-D-isoleucine is a synthetic process carried out in laboratory settings, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base [15] [20].

XLogP3

1.6

Dates

Modify: 2023-08-15

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